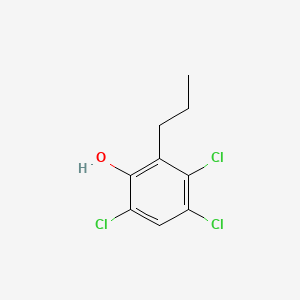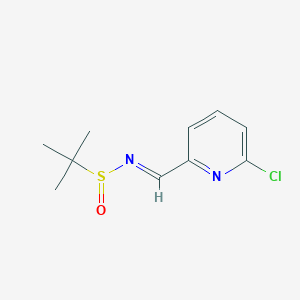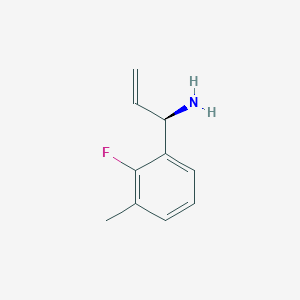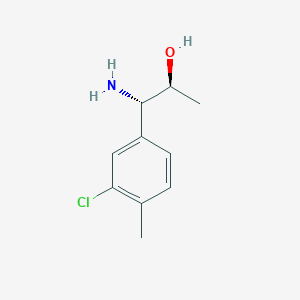
3,4,6-Trichloro-2-propylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Trichloro-2-propylphenol is an organic compound characterized by the presence of three chlorine atoms and a propyl group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-2-propylphenol typically involves the chlorination of 2-propylphenol. The reaction is carried out in the presence of chlorine gas and a suitable catalyst, such as ferric chloride, under controlled temperature conditions to ensure selective chlorination at the 3, 4, and 6 positions on the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous addition of chlorine gas to a solution of 2-propylphenol in the presence of a catalyst, followed by purification steps to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,6-Trichloro-2-propylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated phenols.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Less chlorinated phenols.
Substitution: Phenols with different substituents replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
3,4,6-Trichloro-2-propylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of antimicrobial coatings and materials
Wirkmechanismus
The antimicrobial activity of 3,4,6-Trichloro-2-propylphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. This mechanism is similar to other phenolic compounds, which target membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexachlorophene: Another chlorinated phenol with strong antimicrobial properties.
Triclosan: A widely used antimicrobial agent in personal care products.
2,4,6-Trichlorophenol: A related compound with similar chemical properties but different applications
Uniqueness
3,4,6-Trichloro-2-propylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, making it more effective in disrupting lipid membranes compared to other chlorinated phenols .
Eigenschaften
Molekularformel |
C9H9Cl3O |
|---|---|
Molekulargewicht |
239.5 g/mol |
IUPAC-Name |
3,4,6-trichloro-2-propylphenol |
InChI |
InChI=1S/C9H9Cl3O/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h4,13H,2-3H2,1H3 |
InChI-Schlüssel |
MXYBGBYJNHYRSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=CC(=C1Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13057101.png)
![(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13057117.png)

![2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride](/img/structure/B13057124.png)
![2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13057145.png)
![3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13057150.png)
![1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13057155.png)

![4-(m-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057161.png)




